Cas no 1805192-37-3 (6-bromo-3-fluoro-2-methylbenzaldehyde)

6-Bromo-3-fluoro-2-methylbenzaldehyde is a halogenated aromatic aldehyde with a molecular formula of C₈H₆BrFO. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, due to its reactive aldehyde group and halogen substituents. The presence of bromo and fluoro groups enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling precise structural modifications. The methyl group at the 2-position further contributes to steric and electronic tuning in target molecules. Its well-defined reactivity profile and stability under standard conditions make it a valuable building block for constructing complex heterocycles and functionalized aromatic systems.
6-bromo-3-fluoro-2-methylbenzaldehyde structure
1805192-37-3 structure
Product Name:6-bromo-3-fluoro-2-methylbenzaldehyde
CAS No:1805192-37-3
MF:C8H6BrFO
MW:217.035045146942
MDL:MFCD28739698
CID:5162344
Update Time:2025-10-29

6-bromo-3-fluoro-2-methylbenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 6-bromo-3-fluoro-2-methylbenzaldehyde
    • MDL: MFCD28739698
    • Inchi: 1S/C8H6BrFO/c1-5-6(4-11)7(9)2-3-8(5)10/h2-4H,1H3
    • InChI Key: YFJFZMXPDJYBOR-UHFFFAOYSA-N
    • SMILES: C(=O)C1=C(Br)C=CC(F)=C1C

6-bromo-3-fluoro-2-methylbenzaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
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6-Bromo-3-fluoro-2-methylbenzaldehyde
1805192-37-3 95%
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$825 2024-07-19
eNovation Chemicals LLC
Y1197556-1g
6-Bromo-3-fluoro-2-methylbenzaldehyde
1805192-37-3 95%
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eNovation Chemicals LLC
Y1197556-1g
6-Bromo-3-fluoro-2-methylbenzaldehyde
1805192-37-3 95%
1g
$825 2025-02-25

6-bromo-3-fluoro-2-methylbenzaldehyde Related Literature

Additional information on 6-bromo-3-fluoro-2-methylbenzaldehyde

Recent Advances in the Application of 6-Bromo-3-fluoro-2-methylbenzaldehyde (CAS: 1805192-37-3) in Chemical and Pharmaceutical Research

The compound 6-bromo-3-fluoro-2-methylbenzaldehyde (CAS: 1805192-37-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in the synthesis of bioactive molecules. This research brief aims to summarize the latest findings and advancements related to this compound, highlighting its role in drug discovery, medicinal chemistry, and material science.

Recent studies have demonstrated that 6-bromo-3-fluoro-2-methylbenzaldehyde serves as a crucial building block in the synthesis of novel heterocyclic compounds with potential therapeutic applications. For instance, a 2023 study published in the Journal of Medicinal Chemistry utilized this compound as a precursor for the development of selective kinase inhibitors targeting cancer-related pathways. The unique electronic properties conferred by the bromo and fluoro substituents on the aromatic ring enhance the reactivity and selectivity of subsequent chemical transformations, making it an attractive scaffold for drug design.

In addition to its pharmaceutical applications, 6-bromo-3-fluoro-2-methylbenzaldehyde has been employed in the synthesis of advanced materials. A recent report in ACS Applied Materials & Interfaces detailed its use in the preparation of organic semiconductors, where the electron-withdrawing effects of the halogen substituents improved charge transport properties. This highlights the compound's dual utility in both life sciences and materials engineering.

From a synthetic chemistry perspective, novel methodologies for the efficient production and derivatization of 6-bromo-3-fluoro-2-methylbenzaldehyde have been developed. A 2024 study in Organic Letters presented a palladium-catalyzed cross-coupling approach that enables late-stage functionalization of this aldehyde, significantly expanding its utility in diversity-oriented synthesis. These advancements address previous challenges related to regioselectivity and yield, paving the way for broader applications in combinatorial chemistry.

The safety profile and physicochemical properties of 6-bromo-3-fluoro-2-methylbenzaldehyde have also been systematically investigated. Recent toxicological assessments indicate that while the compound requires careful handling due to its aldehyde functionality, it demonstrates favorable stability under standard laboratory conditions. These findings support its growing adoption in industrial-scale pharmaceutical manufacturing processes.

Looking forward, researchers anticipate that 6-bromo-3-fluoro-2-methylbenzaldehyde will play an increasingly important role in the development of next-generation therapeutics, particularly in areas such as targeted protein degradation and covalent inhibitor design. Its structural features make it particularly suitable for creating proteolysis targeting chimeras (PROTACs) and other bifunctional molecules that are revolutionizing drug discovery paradigms.

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